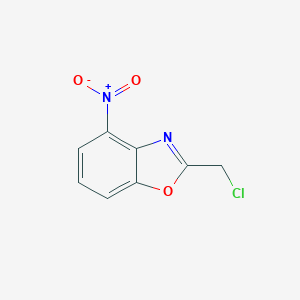

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

描述

Overview of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov These structures are integral to numerous biological molecules essential for life, including DNA, RNA, vitamins, and hormones. researchgate.net The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov The versatility of heterocyclic scaffolds allows medicinal chemists to fine-tune the pharmacological profiles of molecules to enhance their therapeutic efficacy and minimize adverse effects. rroij.com

The Benzoxazole (B165842) Nucleus as a Privileged Scaffold

Among the myriad of heterocyclic systems, the benzoxazole nucleus stands out as a "privileged scaffold" in medicinal chemistry. nih.govepa.govnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a wide range of biologically active compounds. nih.govnih.gov The benzoxazole structure, which consists of a benzene (B151609) ring fused to an oxazole ring, is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities. globalresearchonline.netnih.govjocpr.com These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. ingentaconnect.comglobalresearchonline.netijrrjournal.com

| Pharmacological Activity of Benzoxazole Derivatives | Reference |

|---|---|

| Antimicrobial | ingentaconnect.comglobalresearchonline.net |

| Anticancer | nih.govijrrjournal.com |

| Anti-inflammatory | globalresearchonline.netjocpr.com |

| Antiviral | ijrrjournal.com |

| Antifungal | globalresearchonline.netjocpr.com |

| Antitubercular | ijrrjournal.com |

| Anticonvulsant | mdpi.com |

Structural Similarities to Natural Nucleobases (Guanine, Adenine) and Biomolecular Interactions

A key factor contributing to the biological promiscuity of the benzoxazole scaffold is its structural resemblance to the purine nucleobases, guanine and adenine, which are fundamental components of DNA and RNA. ijrrjournal.comwjpsonline.com This structural analogy allows benzoxazole derivatives to interact with various biopolymers within living systems, such as enzymes and nucleic acids. ijrrjournal.comresearchgate.net For instance, the arrangement of nitrogen and oxygen atoms in the benzoxazole ring can mimic the hydrogen bonding patterns of guanine and adenine, enabling them to bind to the active sites of enzymes or intercalate into the structure of DNA. researchgate.netperiodikos.com.br This ability to engage in specific biomolecular interactions is a primary reason for the diverse pharmacological effects observed with benzoxazole-containing compounds.

Historical Perspective of Benzoxazole Research

The history of heterocyclic compounds dates back to the mid-19th century with the advancement of organic chemistry. globalresearchonline.net Research into benzoxazole and its derivatives has since become a significant area of focus in medicinal chemistry. jocpr.com The inherent stability of the aromatic benzoxazole ring, coupled with its reactive sites that allow for functionalization, has made it an attractive starting material for the synthesis of more complex, bioactive molecules. wikipedia.org Over the years, numerous synthetic methodologies have been developed to create a vast library of benzoxazole derivatives, leading to the discovery of compounds with a wide range of therapeutic applications. epa.govingentaconnect.com

Importance of Substituent Effects on Benzoxazole Bioactivity

The biological activity of the benzoxazole scaffold can be significantly modulated by the nature and position of its substituents. globalresearchonline.netmdpi.com Medicinal chemists systematically modify the benzoxazole core by introducing various functional groups to enhance potency, selectivity, and pharmacokinetic properties. rroij.com For example, the addition of electron-withdrawing groups, such as halogens, can influence the electronic distribution within the molecule and thereby alter its binding affinity to a biological target. jocpr.comnih.gov Similarly, the introduction of bulky or flexible side chains can affect the molecule's conformation and its ability to fit into a specific binding pocket. mdpi.com Structure-activity relationship (SAR) studies are crucial in rationally designing novel benzoxazole derivatives with improved therapeutic profiles. rroij.com

Rationale for Focusing on 2-(Chloromethyl)-4-nitro-1,3-benzoxazole

The specific compound, this compound, serves as a compelling subject for a focused chemical analysis due to the strategic placement of its substituents. The presence of a chloromethyl group at the 2-position and a nitro group at the 4-position imparts distinct chemical reactivity and potential for further molecular exploration.

Significance of the Chloromethyl Group for Reactivity and Derivatization

The chloromethyl group (-CH2Cl) at the 2-position of the benzoxazole ring is a highly reactive functional group that acts as a valuable synthetic handle for derivatization. nih.govscispace.comresearchgate.net The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of other functional groups through substitution reactions. nih.govscispace.com Consequently, this compound can serve as a versatile intermediate for the synthesis of a diverse library of new benzoxazole derivatives, each with the potential for unique biological activities. researchgate.net This strategic placement of a reactive group is a key reason for its importance in synthetic and medicinal chemistry research.

Role of the Nitro Group in Modulating Electronic and Biological Properties

The introduction of a nitro group (NO₂) onto an aromatic ring, such as the benzoxazole system, profoundly influences the molecule's electronic and biological properties. The nitro group is a strong electron-withdrawing group, which can significantly alter the electron density distribution within the benzoxazole ring. This electronic modulation can, in turn, affect the molecule's reactivity and its interactions with biological macromolecules.

The presence of a nitro group has been associated with a range of biological activities in various heterocyclic compounds. For instance, nitro-substituted benzoxazole derivatives have been investigated for their potential as antitumor and antimicrobial agents. mdpi.comnih.gov The electron-withdrawing nature of the nitro group can enhance the ability of the benzoxazole scaffold to participate in specific binding interactions with enzymes or receptors, which may be crucial for its therapeutic effect.

Position-Specific Substitutions (e.g., C-2 and C-4) in Benzoxazoles

The biological activity of benzoxazole derivatives is highly dependent on the specific placement of substituents on the benzoxazole core. Substitutions at the C-2 and C-4 positions are particularly noteworthy for their impact on the pharmacological profile of these compounds.

The interplay between the substituents at the C-2 and C-4 positions is crucial in determining the ultimate biological activity of the molecule. The combination of a reactive chloromethyl group at C-2 and a strongly electron-withdrawing nitro group at C-4 in this compound suggests a compound with potential for both chemical derivatization and specific biological interactions.

Detailed Research Findings

Table 1: Biological Activities of Various Substituted Benzoxazole Derivatives

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | C-2: -(E)-2-(4-Methoxyphenyl)ethenyl | Antimycobacterial | nih.gov |

| 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole | C-2: -(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl | Antimycobacterial | nih.gov |

| 2-[(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole | C-2: -(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl | Antimycobacterial | nih.gov |

| 2-amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives | C-2: -amino-N-(substituted arylidene), C-5: -carbohydrazide | COX-2 Inhibitory | |

| 2-(3,4-Disubstituted phenyl)benzoxazole derivatives | C-2: -3,4-disubstituted phenyl | Antiproliferative, Antibacterial | mdpi.com |

| 4-Chloro-1,3-benzoxazole derivatives | C-2: -sulfanyl]-N'-[phenylmethylidene] acetohydrazides, C-4: -Chloro | Antimicrobial, Antifungal, Antioxidant, Anticancer | biotech-asia.org |

Table 2: Spectral Data for a Related Benzoxadiazole Derivative

| Compound | Technique | Key Data | Reference |

|---|---|---|---|

| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Absorption Spectroscopy | Molar extinction coefficient: 19,700 cm⁻¹/M at 460.5nm | |

| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Fluorescence Spectroscopy | Excitation wavelength: 410nm, Quantum yield: 0.36 |

An exploration of the synthetic methodologies for this compound and its related analogues reveals a variety of established and innovative chemical strategies. The core of these methods often focuses on the construction of the fundamental benzoxazole ring system, which is later functionalized to achieve the desired final compound. This article delves into the primary synthetic routes for the benzoxazole core, providing a detailed overview of condensation reactions, oxidative cyclization, rearrangement reactions, and metal-catalyzed methods.

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWKRGSOUYVHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433777 | |

| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143708-26-3 | |

| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization of 2 Chloromethyl 4 Nitro 1,3 Benzoxazole

Advanced Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. The molecular formula for 2-(Chloromethyl)-4-nitro-1,3-benzoxazole is C₈H₅ClN₂O₃, with a corresponding molecular weight of 212.59 g/mol . bldpharm.comsinfoochem.com

| Technique | Parameter | Value |

|---|---|---|

| Standard Mass Spectrometry | Molecular Formula | C₈H₅ClN₂O₃ |

| Molecular Weight | 212.59 g/mol bldpharm.comsinfoochem.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to confirm the elemental composition of a molecule. For this compound, HRMS would be crucial in confirming its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

No specific high-resolution mass spectrometry data for this compound was found in the surveyed scientific literature.

Fragmentation Pattern Analysis

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern can provide valuable information about the compound's structure. For this compound, one could predict potential fragmentation pathways, such as the loss of the chloromethyl group, the nitro group, or cleavage of the benzoxazole (B165842) ring system.

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound in the available scientific databases.

Chromatographic Purity Assessment

Chromatographic methods are essential for separating a compound from impurities and for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity would be determined by integrating the peak area of the main compound and any impurities detected, typically by UV-Vis absorption. While suppliers of a related compound, 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, indicate the availability of HPLC data, specific conditions and results for the 4-nitro isomer are not provided. synblock.com

Specific HPLC methods and purity assessment data for this compound are not documented in the accessible literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While GC-MS could potentially be used to analyze this compound, its thermal stability would need to be considered to avoid degradation during analysis.

No specific GC-MS analysis data for the purity assessment of this compound has been reported in the surveyed scientific literature.

Reactivity and Derivatization of 2 Chloromethyl 4 Nitro 1,3 Benzoxazole

Reactivity of the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, making this site highly reactive towards nucleophiles. This reactivity is the basis for a variety of derivatization strategies.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type for 2-(chloromethyl)-4-nitro-1,3-benzoxazole, allowing for the introduction of a wide range of functional groups.

With Amines (e.g., formation of aminomethyl derivatives)

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. This nucleophilic substitution reaction typically proceeds by the displacement of the chloride ion by the amine nucleophile. Such reactions have been reported for analogous structures like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole (B57391), which undergoes nucleophilic substitution with pyridine researchgate.net. This reactivity is a common pathway for synthesizing various substituted benzoxazole (B165842) derivatives. nih.gov

With Thiols and Thioethers

Thiols and thioethers are effective nucleophiles that can react with the chloromethyl group to form thioether derivatives. The sulfur atom readily attacks the electrophilic carbon of the chloromethyl group, displacing the chloride. This type of reaction is analogous to the reactions observed with similar chloro-nitro-substituted benzofurazans, such as 4-chloro-7-nitrobenzofurazan, which readily reacts with thiol compounds. nih.govnih.gov Spectroscopic studies of these reactions have sometimes indicated the formation of multiple products, including Meisenheimer-type complexes, especially when the thiol is in large excess. nih.gov

With Other Heteroatom Nucleophiles

Other heteroatom nucleophiles, such as alcohols and phenols, can also participate in substitution reactions with the chloromethyl group, although they are generally less reactive than amines or thiols. The reaction with phenols, for example, typically requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This approach has been used in the synthesis of α-phenoxyketones from bromopropargylic alcohols and phenols, demonstrating the utility of phenoxides as nucleophiles in substitution reactions. researchgate.net

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Resulting Derivative |

| Amines | Pyridine | 2-(Pyridiniomethyl)-4-nitro-1,3-benzoxazole chloride |

| Thiols | Ethanethiol | 2-(Ethylthiomethyl)-4-nitro-1,3-benzoxazole |

| Alcohols/Phenols | Phenol (as phenoxide) | 2-(Phenoxymethyl)-4-nitro-1,3-benzoxazole |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Chloromethyl Site

While less common for chloromethyl groups compared to aryl halides, cross-coupling reactions are a theoretical possibility for derivatization. However, the high reactivity of the chloromethyl group towards nucleophilic substitution often makes it an unsuitable substrate for typical palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. These reactions generally rely on the oxidative addition of a catalyst to a carbon-halogen bond, a process that is more established for sp²-hybridized carbons (like in aryl halides) than for sp³-hybridized carbons in chloromethyl groups. rsc.org Research in this area is ongoing, but nucleophilic substitution remains the predominant pathway for the derivatization of the chloromethyl group in this compound.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the entire benzoxazole ring system. The primary reactivity of the nitro group itself is its susceptibility to reduction. The reduction of the nitro group can lead to the formation of an amino group, which dramatically alters the electronic properties and subsequent reactivity of the molecule. This transformation is a key step in the synthesis of various amino-substituted benzoxazole derivatives. The resulting amino group can then be further functionalized, for example, through diazotization or acylation, opening up a wide array of synthetic possibilities. The reduction of nitroarenes is a well-established transformation in organic chemistry and can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a fundamental transformation in the derivatization of this compound. This reaction yields 2-(chloromethyl)-1,3-benzoxazol-4-amine, a versatile intermediate for further functionalization. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, and several methods are applicable. nih.gov

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for the reduction of nitroarenes to anilines. nih.gov

Metal-Acid Systems: A classic and widely used method involves the reaction of the nitro compound with a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). nih.gov

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation, with reagents like ammonium (B1175870) formate (B1220265) or hydrazine hydrate in the presence of a catalyst like Pd/C.

The choice of method can depend on the desired selectivity and compatibility with other functional groups in the molecule. For instance, care must be taken to avoid unintended reactions at the chloromethyl group.

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagents | Comments |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Generally high yield and clean reaction. |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Cost-effective and widely used in industrial applications. nih.gov |

Potential for Further Functionalization of the Amine

The resulting 2-(chloromethyl)-1,3-benzoxazol-4-amine is a valuable synthetic intermediate. The primary aromatic amine group is a nucleophile and can undergo a wide variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecules.

Key reactions for the functionalization of the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a common strategy to introduce new side chains and modify the electronic and physical properties of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, a class of compounds with significant representation in medicinal chemistry.

Alkylation and Arylation: The amine can undergo N-alkylation or N-arylation reactions, though direct alkylation can sometimes lead to mixtures of primary, secondary, and tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt. Diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups, including hydroxyls, halogens, and nitriles, through Sandmeyer and related reactions.

These transformations allow for the systematic modification of the 4-position of the benzoxazole ring, which is a crucial strategy in the development of analogs for structure-activity relationship studies.

Electrophilic Aromatic Substitution on the Benzoxazole Ring (excluding nitration)

Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the this compound ring is challenging. The benzoxazole system is inherently electron-deficient, which deactivates the ring towards electrophilic attack. This deactivation is severely compounded by the presence of the powerful electron-withdrawing nitro group at the C4 position. libretexts.org

The regiochemical outcome of any potential EAS reaction is governed by the directing effects of the existing substituents. The available positions for substitution are C5, C6, and C7.

The nitro group at C4 is a strong deactivating group and a meta-director. It will therefore direct incoming electrophiles to the C6 position.

Considering these factors, any successful electrophilic substitution is strongly predicted to occur at the C6 position, which is meta to the nitro group and the position least deactivated by the combined electronic effects. libretexts.orgnih.gov

Halogenation, such as bromination or chlorination, is a representative EAS reaction. To achieve halogenation on the highly deactivated ring of this compound, forcing conditions would likely be necessary. This typically involves the use of the halogen (e.g., Br₂ or Cl₂) in the presence of a strong Lewis acid catalyst, such as FeBr₃, FeCl₃, or AlCl₃. researchgate.net

Based on the analysis of substituent effects, the expected major product of a monohalogenation reaction would be the 6-halo derivative. For example, bromination would yield 6-bromo-2-(chloromethyl)-4-nitro-1,3-benzoxazole.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The derivatization of this compound is characterized by high regioselectivity, dictated by the distinct reactivity of its functional groups.

At the C2-methyl group: Nucleophilic substitution reactions occur exclusively at the chloromethyl position due to the high reactivity of the primary alkyl chloride.

At the C4-nitro group: This position is primarily a site for reduction to the corresponding amine.

On the aromatic ring: Electrophilic substitution, if achievable, is predicted to be highly regioselective, yielding substitution at the C6 position, which is meta to the directing nitro group. nih.gov

Stereoselectivity: The parent compound, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant consideration only when its derivatization introduces a new stereocenter. For example, a nucleophilic substitution on the chloromethyl group with a chiral, non-racemic nucleophile would proceed to form a chiral product. Similarly, if a derivatization reaction were to create a new chiral center on a side chain attached to the benzoxazole core, the potential for stereoisomers would arise. In the absence of chiral reagents or catalysts, such reactions would typically produce a racemic mixture of enantiomers.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The structural framework of this compound is a suitable scaffold for the generation of a chemical library of analogs for structure-activity relationship (SAR) studies. mdpi.comnih.gov SAR studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying different parts of the lead compound, researchers can optimize properties such as potency and selectivity.

The synthesis of analogs can be focused on three main regions of the molecule:

Modification at the C2-position: The chloromethyl group is an ideal handle for introducing a wide variety of substituents via nucleophilic substitution. Reaction with different amines, alcohols, thiols, and other nucleophiles can generate a diverse set of derivatives with varying steric and electronic properties.

Modification at the C4-position: The nitro group can be reduced to an amine, which can then be converted into a range of amides, sulfonamides, and other functionalities, as described in section 4.2.2. This allows for probing the effect of different substituents at this position on biological activity.

Modification of the Benzene Ring: Although more challenging, electrophilic substitution (e.g., halogenation at the C6 position) can introduce substituents onto the core aromatic structure.

The table below outlines a potential strategy for generating a library of analogs for SAR studies based on the reactivity of this compound.

Table 2: Strategy for Synthesis of Analogs for SAR Studies

| Position of Modification | Reaction Type | Reagents/Building Blocks | Resulting Functional Group (R) |

|---|---|---|---|

| C2-methyl | Nucleophilic Substitution | R-NH₂ (amines), R-OH (alcohols), R-SH (thiols) | -CH₂-NH-R, -CH₂-O-R, -CH₂-S-R |

| C4 | Nitro Reduction & Acylation | 1. Fe/HCl 2. R-COCl (acyl chlorides) | -NH-CO-R (Amide) |

| C4 | Nitro Reduction & Sulfonylation | 1. Fe/HCl 2. R-SO₂Cl (sulfonyl chlorides) | -NH-SO₂-R (Sulfonamide) |

| C6 | Electrophilic Halogenation | Br₂/FeBr₃ | -Br (Bromo) |

Computational Chemistry and Molecular Modeling Studies of 2 Chloromethyl 4 Nitro 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole at the atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular orbitals)

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy difference between the HOMO and LUMO, known as the energy gap, is a measure of the molecule's stability and reactivity. ijcce.ac.irresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net

For related benzoxazole (B165842) and nitroaromatic compounds, the HOMO is often localized on the benzoxazole ring system, indicating it is the region most likely to donate electrons in a chemical reaction. Conversely, the LUMO is frequently centered around the nitro group, which is a strong electron-withdrawing group, making this area susceptible to nucleophilic attack. ijcce.ac.ir The precise energies of HOMO and LUMO for this compound would require specific calculations, but the general principles of related structures provide a predictive framework.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, can further quantify the molecule's chemical behavior. ijcce.ac.ir These include electronegativity, chemical hardness, and global softness.

Table 1: Key Electronic Structure Parameters (Illustrative)

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | Indicates chemical reactivity and stability. ijcce.ac.irresearchgate.net |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences bond polarity and reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules are less reactive. |

| Global Softness (S) | The reciprocal of chemical hardness. | Softer molecules are more reactive. |

This table provides a general overview of the parameters; specific values for this compound would be determined through dedicated computational studies.

Electrostatic Potential Surfaces

Electrostatic potential (ESP) surfaces map the electrostatic potential onto the electron density surface of a molecule. nih.gov These surfaces are invaluable for visualizing the charge distribution and predicting how a molecule will interact with other molecules, particularly in biological systems. nih.govresearchgate.net The ESP surface can reveal regions that are electron-rich (negative potential) and electron-poor (positive potential).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique that visually represents the electrostatic potential on the surface of a molecule. dergipark.org.trresearchgate.net Different colors are used to indicate varying levels of electrostatic potential. Typically, red indicates regions of most negative potential, often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen, which are prone to electrophilic attack. dergipark.org.trnih.gov Blue represents areas of most positive potential, usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. researchgate.net Green or yellow areas signify regions of neutral or near-zero potential. researchgate.netnih.gov

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the benzoxazole ring. dergipark.org.tr Conversely, positive potential would be expected around the hydrogen atoms of the benzene (B151609) ring and the chloromethyl group. This mapping helps in understanding non-covalent interactions, which are crucial for drug-receptor binding.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes. This is important because the conformation of a molecule can significantly affect its biological activity.

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound might change its shape to fit into a biological target like an enzyme's active site. nih.gov These simulations can also help to understand the stability of the molecule in different environments, such as in a solvent or bound to a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in drug discovery and toxicology. nih.gov They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

For this compound, QSAR studies would involve correlating its structural features with a specific biological effect. mdpi.com This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecule. mlsu.ac.in

Derivation of Physicochemical Parameters (Hydrophobic, Electronic, Steric)

The activity of a molecule is often dependent on a combination of its hydrophobic, electronic, and steric properties. mlsu.ac.in QSAR models are built using descriptors that represent these characteristics.

Hydrophobic Parameters: These describe the tendency of a molecule to partition between an aqueous and a non-aqueous phase. The logarithm of the partition coefficient (log P) is a commonly used hydrophobic descriptor. mlsu.ac.in

Electronic Parameters: These quantify the electronic properties of a molecule or its substituents. The Hammett constant (σ) is a classic example, measuring the electron-donating or electron-withdrawing ability of a substituent. mlsu.ac.in Other electronic descriptors can be derived from quantum chemical calculations, such as atomic charges and dipole moments.

Steric Parameters: These describe the size and shape of a molecule or its substituents. mlsu.ac.in Taft's steric parameter (Es) and Verloop's STERIMOL parameters are examples of descriptors that quantify the steric bulk of different groups. mlsu.ac.in

By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds. nih.gov

Table 2: Common Physicochemical Descriptors in QSAR

| Parameter Type | Descriptor Example | Property Represented |

|---|---|---|

| Hydrophobic | Log P | Lipophilicity |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing effects of substituents mlsu.ac.in |

| Steric | Taft's Es | Steric bulk of substituents mlsu.ac.in |

| Topological | Molecular Connectivity Indices | Molecular branching and shape |

This table lists general examples of descriptors used in QSAR studies.

Correlation with Biological Activity Data

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us For classes of compounds like nitroaromatics and benzoxazoles, QSAR models are invaluable for understanding the structural features that govern their therapeutic effects. mdpi.comnih.gov

While specific QSAR models for this compound are not extensively documented in public literature, the principles derived from studies on related structures are highly applicable. QSAR analyses on nitroaromatic compounds and benzimidazole (B57391) derivatives (structurally similar to benzoxazoles) have revealed that their biological activity is often governed by a combination of physicochemical descriptors. mdpi.comnih.gov

Key descriptors typically found to correlate with activity include:

Lipophilicity (logP): This parameter, representing the hydrophobicity of a molecule, often shows a linear relationship with the toxicity or activity of compounds, influencing their ability to cross biological membranes. mdpi.com

Electronic Descriptors: Parameters such as dipole moment (DM) and the energy of the highest occupied molecular orbital (E_HOMO) are crucial. biolscigroup.usnih.gov The electron-withdrawing nature of the nitro group in this compound significantly influences its electronic properties and potential interactions with biological targets. mdpi.com

Steric and Topological Descriptors: Descriptors like molecular weight, surface area grid (SAG), and molecular connectivity indices quantify the size and shape of the molecule, which are critical for binding to a receptor's active site. mdpi.comnih.gov

In practice, a QSAR model would be developed by synthesizing a series of derivatives of this compound, testing their biological activity (e.g., IC50 values), and using multiple linear regression (MLR) or other statistical methods to build a predictive equation. nih.govnih.gov The correlation between the computationally predicted activity and the experimentally measured values validates the model, allowing it to be used for designing new, more potent compounds. nih.govresearchgate.net

Predictive Modeling for Novel Derivatives

Predictive modeling uses the insights gained from QSAR and other computational techniques to design novel molecules with enhanced activity or improved properties. The structure of this compound serves as a versatile starting scaffold for such in silico design. The reactive 2-chloromethyl group is particularly suitable for synthetic modification, allowing for the introduction of various substituents to probe the chemical space around a biological target. nih.gov

The process of predictive modeling for novel derivatives would involve:

Scaffold Hopping and Functionalization: Using the benzoxazole core, computational chemists can replace the chloro- atom with different functional groups (e.g., amines, ethers, thiols) to create a virtual library of novel compounds. nih.gov

Descriptor Calculation: For each new virtual derivative, the relevant physicochemical and structural descriptors identified in QSAR studies are calculated.

Activity Prediction: The validated QSAR model is then used to predict the biological activity of these novel derivatives without the immediate need for their synthesis and testing. physchemres.org

Prioritization: Derivatives predicted to have the highest potency and best pharmacological profiles are prioritized for actual chemical synthesis and biological evaluation.

This approach significantly accelerates the drug discovery process by focusing laboratory resources on the most promising candidates. physchemres.org

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, providing critical insights into binding modes and affinities.

Identification of Potential Biological Targets

The broad spectrum of activities reported for benzoxazole derivatives suggests they can interact with a variety of biological targets. researchgate.net Molecular docking can be used to screen this compound against known protein targets to hypothesize its mechanism of action. Based on studies of analogous compounds, potential targets include:

Bacterial Enzymes: DNA gyrase and other enzymes essential for bacterial survival are known targets for antibacterial benzothiazoles, a closely related scaffold. nih.gov

Fungal Enzymes: Docking studies on benzoxazole derivatives have explored their interactions with fungal proteins, correlating with observed antifungal activity. nih.gov

Cancer-Related Proteins: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and cyclooxygenase-2 (COX-2) are well-established targets for anticancer and anti-inflammatory benzoxazoles, respectively. researchgate.netnih.gov

Viral Proteases: In light of recent global health challenges, some benzoxazole derivatives have been studied as potential inhibitors of viral proteases, such as the main protease (M-pro) of COVID-19. nih.gov

Binding Affinity Predictions

The table below illustrates hypothetical binding affinity predictions for this compound against various potential protein targets, based on activities seen in the broader benzoxazole class.

| Potential Biological Target | Protein Class | Associated Disease/Activity | Predicted Binding Affinity (kcal/mol) (Illustrative) |

| DNA Gyrase (E. coli) | Topoisomerase | Antibacterial | -8.5 |

| VEGFR-2 | Kinase | Anticancer | -9.2 |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Anti-inflammatory | -7.8 |

| COVID-19 Main Protease (M-pro) | Hydrolase | Antiviral | -7.1 |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies. Actual values require specific computational analysis.

Analysis of Binding Modes

Beyond predicting if a molecule binds, docking analysis reveals how it binds. This involves a detailed examination of the intermolecular interactions between the ligand and the amino acid residues in the protein's active site. Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: The nitro group and the oxygen and nitrogen atoms of the benzoxazole ring are potential hydrogen bond acceptors or donors.

Hydrophobic Interactions: The aromatic benzoxazole ring system can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The highly polar nitro group creates a region of negative electrostatic potential that can interact with positively charged residues in the binding pocket.

Analysis of these binding modes is crucial for understanding the basis of a compound's activity and for guiding further structural modifications to enhance potency and selectivity. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" from such a screen, it becomes a "lead" compound for further optimization.

Lead optimization is the process of taking a promising lead compound and using medicinal chemistry and computational modeling to improve its properties, such as:

Enhanced Potency: Modifying the structure to improve binding affinity for the target. For this compound, this could involve replacing the chloromethyl group with other functionalities to achieve stronger interactions with the target's binding site. nih.gov

Improved Selectivity: Altering the molecule to ensure it binds strongly to the desired target but weakly to other proteins, thereby reducing potential side effects.

Favorable ADME Properties: Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule to ensure it can reach its target in the body and persist for a suitable duration. This often involves fine-tuning lipophilicity and other physicochemical properties. nih.gov

Computational tools, including molecular docking and dynamic simulations, are used iteratively in this phase. For instance, after synthesizing a small batch of new derivatives based on the lead, these are docked into the target protein. The results, in combination with experimental data, inform the next round of structural modifications, creating a design-synthesize-test-analyze cycle that efficiently refines the lead compound into a viable drug candidate. nih.govnih.gov

No Publicly Available Computational Mechanistic Studies Found for this compound Reactions

Despite a comprehensive search of available scientific literature, no specific computational mechanistic studies detailing the reactions of the chemical compound this compound could be located.

While there is a body of research on the computational analysis of related benzoxazole derivatives and the reactivity of molecules containing chloromethyl or nitro-aromatic groups, this information does not directly address the reaction mechanisms of this compound. Adhering to the specific constraints of the query, which requires focusing solely on the aforementioned compound, prevents the inclusion of data from these related but distinct chemical entities.

Therefore, the generation of a detailed article on the "Computational Mechanistic Studies of Reactions" for this compound is not possible at this time due to the absence of published research on the topic.

Biological Activity and Mechanistic Investigations of 2 Chloromethyl 4 Nitro 1,3 Benzoxazole and Its Derivatives

Antimicrobial Activity

Benzoxazole (B165842) derivatives are recognized for their broad spectrum of biological activities, including antimicrobial properties. The core benzoxazole structure is a key pharmacophore in various therapeutic agents. The introduction of a nitro group, as seen in 2-(Chloromethyl)-4-nitro-1,3-benzoxazole, is a common strategy in the development of antimicrobial compounds, often enhancing their activity. Nitro-heterocyclic compounds are known to be metabolically activated by microorganisms, which is a key step in their antimicrobial action.

Antibacterial Spectrum (Gram-positive vs. Gram-negative bacteria)

Direct minimum inhibitory concentration (MIC) data for this compound against specific bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli are not specified in the available search results. However, studies on analogous compounds offer valuable comparative data. For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives showed moderate to high antibacterial action against Staphylococcus aureus and other pathogenic bacteria. researchgate.net Similarly, some benzoxazolylethoxypiperidones have been tested against Streptococcus faecalis, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazole and Nitro-Benzamide Derivatives (Illustrative Examples)

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |

| N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | High activity | researchgate.net |

| N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | High activity | researchgate.net |

| Benzoxazolylethoxypiperidones (compounds 37, 38, 39) | Streptococcus faecalis | Potent activity | nih.gov |

Note: This table provides illustrative examples from related compounds due to the absence of specific data for this compound.

Antifungal Spectrum

The antifungal potential of benzoxazole derivatives has been an active area of research. While specific data for this compound is limited, related structures have shown promising antifungal effects. The primary target for many azole antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Specific MIC values for this compound against Candida albicans and Aspergillus niger are not detailed in the provided search results. However, studies on other benzoxazole derivatives provide an indication of their potential antifungal spectrum. For instance, some novel benzoxazolylethoxypiperidones have been evaluated against Candida-6, Candida albicans, Aspergillus niger, Candida-51, and Aspergillus flavus, with some compounds exhibiting potent activity against Candida-51. nih.gov Additionally, certain 1,2,4-triazole (B32235) derivatives incorporating a benzoxazole moiety have been synthesized, though they did not show activity against Candida tropicalis and Candida albicans in one study. nih.gov In contrast, some benzimidazole (B57391) derivatives have shown activity against Aspergillus species. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives (Illustrative Examples)

| Compound/Derivative Class | Fungal Strain | Activity/MIC | Reference |

| Benzoxazolylethoxypiperidones (compounds 40, 41) | Candida-51 | Potent activity | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole | Aspergillus spp. | Active (16-256 µg/ml) | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Aspergillus spp. | Active (16-256 µg/ml) | nih.gov |

Note: This table provides illustrative examples from related compounds due to the absence of specific data for this compound.

Antitubercular/Antimycobacterial Activity

Nitro-containing compounds are a significant class of agents with potent antitubercular activity. The nitro group is often essential for their mechanism of action, which typically involves reductive activation by mycobacterial enzymes. nih.govnih.gov For example, the 3,5-dinitrobenzyl moiety has been identified as a key fragment for high in vitro antimycobacterial activity in certain classes of compounds. nih.gov While direct antitubercular data for this compound is not available, the presence of the nitro group suggests potential for such activity. Studies on nitrobenzoates and nitroimidazoles have shown significant activity against Mycobacterium tuberculosis. nih.govmdpi.com

Table 3: Antitubercular Activity of Selected Nitro-Containing Compounds (Illustrative Examples)

| Compound/Derivative Class | Mycobacterial Strain | Activity/MIC | Reference |

| 3,5-Dinitrobenzoate decyl ester | M. tuberculosis | 2 µg/mL | mdpi.com |

| 4-Nitrobenzoate decyl ester | M. tuberculosis | 16 µg/mL | mdpi.com |

| PA-824 (4-nitroimidazole) | M. tuberculosis (aerobic & anaerobic) | Active | nih.gov |

| 3-Cyano-5-nitrobenzyl derivative (56c) | M. tuberculosis | 2 µM | nih.gov |

Note: This table provides illustrative examples from related compounds due to the absence of specific data for this compound.

Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

The precise mechanism of action for this compound is not explicitly detailed in the available literature. However, based on its structural features—a benzoxazole ring and a nitro group—several potential mechanisms can be proposed.

Nitro-heterocyclic drugs often act as prodrugs that require metabolic activation by the target microorganism. This activation typically involves the reduction of the nitro group to form reactive intermediates that can damage cellular macromolecules, including DNA. nih.govnih.gov This mechanism is well-documented for nitroimidazoles used against anaerobic bacteria and mycobacteria. nih.govnih.gov

Another potential target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication and transcription. While there is no direct evidence of this compound inhibiting this enzyme, other heterocyclic compounds, including those with a benzoxazole scaffold, have been investigated as DNA gyrase inhibitors. The inhibition of this enzyme leads to the disruption of DNA topology and ultimately bacterial cell death.

Anticancer / Antiproliferative Activity

Benzoxazole derivatives are recognized for their potential as chemotherapeutic agents, demonstrating the ability to inhibit cancer cell proliferation and invasion. scielo.br The core benzoxazole structure is a key feature in many biologically active compounds, and modifications to this scaffold have led to the development of potent anticancer agents. researchgate.netnih.gov Research has demonstrated that various substituted benzoxazoles exhibit significant antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov The anticancer potential of these compounds is often attributed to multiple mechanisms, including the inhibition of critical cellular enzymes and interaction with DNA. scielo.brresearchgate.net

DNA topoisomerases are essential enzymes that regulate the topology of DNA and have become critical targets for anticancer drug development. researchgate.netnih.gov Certain benzoxazole derivatives have been identified as potent inhibitors of both human topoisomerase I (Topo I) and topoisomerase IIα (Topo II). researchgate.net These enzymes function by creating transient breaks in the DNA backbone to allow for strand passage, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. researchgate.net

A study of 2-substituted benzoxazoles found that several derivatives effectively inhibited these enzymes. The inhibitory activity was found to be influenced by the nature of the substituents on the benzoxazole ring system. researchgate.net For instance, bulky groups at certain positions were found to enhance inhibition for both Topo I and II. researchgate.net

Table 1: Inhibition of Human Topoisomerase I and II by Benzoxazole Derivatives researchgate.net

| Compound | Structure | Target Enzyme | IC50 (µM) |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | 2-substituted benzoxazole | Topo I | 104 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | 2-substituted benzoxazole | Topo II | 71 |

IC50: The half maximal inhibitory concentration.

Other related heterocyclic systems, such as benzodiimidazole quinones, have also been designed as catalytic inhibitors of topoisomerase II. nih.gov The ability of these compounds to inhibit topoisomerases is a key mechanism behind their cytotoxic effects on cancer cells.

The antiproliferative activity of benzoxazole derivatives has been confirmed through cytotoxicity assays against a diverse panel of human cancer cell lines. researchgate.net These studies are crucial for determining the potency and selectivity of new compounds. For example, newly synthesized vorinostat (B1683920) analogs incorporating a benzoxazole ring showed potent growth inhibition against multiple cell lines, with potencies similar to the established drug. nih.gov Similarly, other research has documented the efficacy of benzothiazole (B30560) and benzoxazepine derivatives, which share structural similarities, against various cancer types. nih.govnih.govresearchgate.netmdpi.com

Table 2: Cytotoxicity of Benzoxazole Derivatives and Related Compounds Against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / CC50 / GI50) | Reference |

| Benzoxazole derivatives | MCF-7 (Breast) | Moderate to good inhibition | researchgate.net |

| Vorinostat analog (GK601) | A549 (Lung), Caco-2 (Colon), SF268 (CNS) | 1.2-2.1 µM | nih.gov |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 7.18 x 10⁻⁸ M | nih.gov |

| 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | T47D (Breast) | Activity comparable to cisplatin | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Multiple cancer cell lines | 22 nM to 31 nM | mdpi.com |

IC50: Half maximal inhibitory concentration; CC50: 50% cytotoxic concentration; GI50: 50% growth inhibition.

The mechanism of action for many anticancer agents involves direct or indirect interaction with DNA. For topoisomerase inhibitors, this interaction is often with the enzyme-DNA complex. researchgate.net The molecular structure of benzoxazole derivatives plays a crucial role in this process. Compounds like 2-(4-methylphenyl)-6-nitro-benzoxazole possess a nearly coplanar and π-conjugated structure. nih.gov This planarity is a key feature that facilitates intercalation into the DNA helix, a common mechanism for DNA-binding agents and a prerequisite for the inhibition of topoisomerase activity. By inserting themselves between DNA base pairs, these compounds can disrupt DNA replication and transcription, contributing to their cytotoxic effects.

Anti-inflammatory Activity

In addition to their anticancer properties, benzoxazole derivatives have demonstrated significant anti-inflammatory activity. researchgate.netresearchgate.net Inflammation is a complex biological response implicated in numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. researchgate.net Various synthesized benzoxazole derivatives have shown a noteworthy reduction in inflammation in preclinical models, with some compounds exhibiting efficacy comparable to established anti-inflammatory drugs like diclofenac (B195802). researchgate.netnih.gov

The anti-inflammatory effects of benzoxazole derivatives are often achieved by modulating the production and signaling of key inflammatory mediators. These mediators include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other molecules like nitric oxide (NO) and reactive oxygen species (ROS). nih.govnih.govrsc.org

Research has shown that certain derivatives can significantly reduce the levels of these mediators. For example, a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to markedly decrease plasma concentrations of TNF-α and IL-1β in a lipopolysaccharide (LPS)-induced inflammation model in rats. nih.gov This effect is believed to be mediated through the inhibition of critical signaling pathways like the NF-κβ pathway. nih.gov Other related heterocyclic compounds have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of NO during inflammation. nih.gov

Table 3: Modulation of Inflammatory Mediators by Benzoxazole Derivatives and Related Compounds

| Compound/Derivative Class | Mediator | Effect | Model System | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | TNF-α, IL-1β | Significant reduction | LPS-induced rats | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | iNOS, COX-2, ROS | Downregulation/Reduction | LPS-induced BV-2 microglial cells | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α | Inhibition of release | LPS-induced RAW264.7 cells | rsc.org |

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is typically induced at sites of inflammation. nih.gov

In silico studies have suggested that benzoxazole-related structures have a high affinity for the COX-2 enzyme, potentially greater than that of acetylsalicylic acid. nih.gov Furthermore, chemical modification of existing NSAIDs through the formation of amides has been shown to be a successful strategy for converting nonselective COX inhibitors into highly selective COX-2 inhibitors. nih.gov The ability of benzoxazole derivatives to selectively inhibit COX-2 is a promising feature, as it may offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with nonselective COX inhibition. nih.govnih.gov The downregulation of COX-2 protein levels has also been observed as a mechanism of action for related heterocyclic compounds. nih.gov

Other Pharmacological Activities

The unique structural features of this compound, namely the electrophilic chloromethyl group and the electron-withdrawing nitro group on the benzoxazole core, suggest a potential for a range of pharmacological activities. Research into related structures has provided insights into the possible biological profiles of this compound and its derivatives.

Analgesic Effects

While direct studies on the analgesic properties of this compound are not extensively documented in publicly available literature, research on related benzoxazole derivatives suggests potential in this area. For instance, studies on 2-mercaptobenzoxazole (B50546) derivatives have shown analgesic effects in mice, with some compounds demonstrating stronger activity than diclofenac sodium in the acetic acid-induced writhing test. nih.gov Similarly, certain 6-acyl-2-benzoxazolinone derivatives have exhibited analgesic activities higher than that of acetylsalicylic acid. nih.gov The structure-activity relationship of benzoxazole derivatives indicates that the nature and position of substituents play a crucial role in their analgesic potential.

Antihyperglycemic Potentiating Activity

The potential for this compound and its derivatives to act as antihyperglycemic agents is an area of interest. While specific data on the target compound is limited, studies on other heterocyclic compounds with similar structural motifs have shown promise. For example, a novel pyrazolobenzothiazine 1,1-dioxide derivative has demonstrated significant antidiabetic potential by inhibiting α-glucosidase and α-amylase, leading to reduced blood glucose levels in mice. nih.gov This suggests that heterocyclic systems can be effective scaffolds for the design of new antidiabetic agents. Further research is needed to determine if the nitrobenzoxazole core of the subject compound confers any activity in this regard.

Antiviral Activity (e.g., anti-HIV, Hepatitis C)

The antiviral potential of nitro-containing heterocyclic compounds is an active area of research. The presence of the nitro group can be a key pharmacophore for antiviral activity.

Anti-HIV Activity: Research has been conducted on various heterocyclic compounds for their ability to inhibit HIV replication. For instance, a series of 4-nitroimidazole (B12731) derivatives bearing a benzoxazole backbone have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net While all compounds in that particular study were found to be inactive against HIV-1 and HIV-2 in MT-4 cells, the rationale for their synthesis highlights the perceived potential of combining nitro and benzoxazole moieties. researchgate.net In other studies, oxazole-benzenesulfonamide derivatives have been shown to inhibit HIV-1 reverse transcriptase interaction with cellular eEF1A, thereby reducing viral replication. nih.gov

Hepatitis C Virus (HCV) Activity: The fight against Hepatitis C has spurred the investigation of novel inhibitors of viral replication. One study focused on anilinobenzothiazole derivatives, which share a similar bicyclic heterocyclic core with benzoxazoles. In this study, 2-(4-nitroanilino)-6-methylbenzothiazole was found to inhibit the HCV RNA-dependent RNA polymerase (RdRp) and suppress HCV RNA replication. nih.gov This finding underscores the potential importance of the nitro-aromatic moiety in targeting HCV. Another compound, nitazoxanide, which contains a nitro-thiazole ring, also inhibits HCV replication, although its mechanism appears to be cell-mediated rather than by direct viral inhibition. nih.gov

Anticonvulsant Activity

Antileishmanial Activity

Nitro-containing compounds are a well-established class of agents with activity against various parasitic protozoa, including Leishmania species. The nitro group is often a key component of the pharmacophore, and its reduction within the parasite can lead to the formation of cytotoxic metabolites.

Several studies on nitro-containing heterocyclic compounds have demonstrated their potential as antileishmanial agents. For instance, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, with some compounds showing potent in vitro activity. semanticscholar.orgnih.govresearchgate.net One derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited an IC50 of 0.46 ± 0.01 µM against amastigotes. semanticscholar.orgnih.govresearchgate.net Similarly, 4-nitro-1H-imidazolyl-based compounds have shown leishmanicidal effects. nih.gov Although these compounds belong to different heterocyclic families, the consistent finding of antileishmanial activity in nitro-aromatic systems suggests that this compound and its derivatives could also possess such properties and warrant investigation.

Neuroprotective Effects

The potential neuroprotective effects of benzoxazole derivatives are an emerging area of research. Studies on related compounds have shown promise in mitigating neuronal damage. For example, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) was found to mitigate pentylenetetrazole-induced epileptic conditions in zebrafish by modulating inflammatory and neuroprotective pathways. nih.gov This compound demonstrated an ability to reduce oxidative stress, inflammation, and neurodegeneration. nih.gov While this compound is a benzothiazole, its structural similarity to a nitrobenzoxazole suggests a potential avenue for investigation. Further research into the neuroprotective capacity of this compound and its derivatives could reveal novel therapeutic applications for neurodegenerative disorders.

Cholinesterase Inhibition (Anti-Alzheimer's potential)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. nih.gov One of the primary therapeutic strategies for managing Alzheimer's involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov While several cholinesterase inhibitors are currently on the market, their efficacy is often modest, and they can be associated with significant side effects. nih.govnih.gov This has spurred the search for new and more effective inhibitors.

Research into benzoxazole derivatives has revealed their potential as cholinesterase inhibitors. Although specific studies focusing solely on this compound are limited in this direct context, the broader class of benzoxazole-containing compounds has shown promise. For instance, (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles have been identified as selective AChE inhibitors. nih.gov The development of dual-action drugs, such as ladostigil, which combines cholinesterase inhibition with monoamine oxidase inhibition, highlights the ongoing efforts to develop more comprehensive treatments for Alzheimer's disease. nih.gov

Table 1: Pharmacological Characteristics of Select Cholinesterase Inhibitors

| Compound | Target(s) | Inhibition Type | Bioavailability | Protein Binding | Elimination Half-life | Metabolism |

| Tacrine | AChE & BuChE | Non-competitive, Reversible | 17-37% | ~75% | 1.3-7.0 hours | CYP1A2 & 2D6 |

| Rivastigmine | AChE & BuChE | Non-competitive, Pseudo-irreversible | ~40% | 40% | ~2 hours | Cholinesterases |

This table is for illustrative purposes and includes established drugs to provide context for the characteristics of interest in the development of new cholinesterase inhibitors.

Serotonin Receptor (5-HT3) Partial Agonism/Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy. nih.govnih.gov Antagonists of this receptor, such as ondansetron (B39145) and granisetron, are widely used clinically. nih.gov Research has explored the potential of benzoxazole and related heterocyclic structures to interact with the 5-HT3 receptor.

Studies on 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives have demonstrated their ability to act as 5-HT3 receptor antagonists. nih.gov Some of these compounds showed potency comparable to or greater than ondansetron in certain in vitro assays. nih.gov For example, specific benzothiazole derivatives were found to be potent antagonists of the 5-HT-induced contractions in the guinea pig ileum. nih.gov This suggests that the benzoxazole scaffold could be a valuable starting point for designing novel 5-HT3 receptor modulators.

Melatonin (B1676174) Receptor Antagonism

While direct evidence for melatonin receptor antagonism by this compound is not prominently available in the reviewed literature, the broader family of heterocyclic compounds is known to interact with various G-protein coupled receptors, including melatonin receptors. The structural features of benzoxazoles could potentially allow for binding to these receptors, but specific research to confirm and characterize this interaction is needed.

Rho-kinase Inhibition

Rho-associated kinases (ROCK) are serine/threonine kinases that are implicated in a variety of cellular processes, including smooth muscle contraction and cell proliferation. nih.gov As such, ROCK inhibitors are being investigated as potential treatments for conditions like hypertension, glaucoma, and cancer. nih.gov

While the direct inhibition of Rho-kinase by this compound has not been specifically detailed, the development of other small molecule inhibitors provides a framework for how such compounds might be designed. For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and shown to have ROCK II inhibitory activity, with the most potent compound exhibiting an IC50 value of 20 nM. nih.gov This highlights the potential for heterocyclic compounds to target this kinase family.

Antioxidant Activity

Oxidative stress is a key factor in the aging process and the development of various diseases. nih.gov Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). nih.gov Benzoxazole derivatives have been investigated for their antioxidant properties. nih.govmdpi.com

Studies on novel benzoxazole and naphthoxazole analogs have shown varying degrees of antioxidant potential, with IC50 values for DPPH radical scavenging in the micromolar range. mdpi.com Specifically, some compounds demonstrated significant scavenging activity, although they were less potent than the reference compound quercetin. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of substituents on the benzoxazole ring can influence this activity. nih.govbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. researchgate.netesisresearch.org Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

Impact of Substituents at C-2, C-4, C-5, and C-6 Positions

C-2 Position: The substituent at the C-2 position of the benzoxazole ring plays a significant role in determining the compound's biological profile. nih.govresearchgate.netresearchgate.net For instance, in a series of 2-substituted benzoxazoles, the presence of a p-fluorophenyl group was found to enhance cytotoxicity in metastatic cancer cell lines. researchgate.net The introduction of various heterocyclic or aryl groups at this position can modulate activities such as antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov

C-4, C-5, and C-6 Positions: Substitutions at the C-4, C-5, and C-6 positions of the benzoxazole ring also have a profound impact on biological activity. The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), can influence the compound's properties. researchgate.netesisresearch.org For example, it has been reported that electron-withdrawing groups at the ortho- and para-positions can enhance anti-proliferative activity against colon cancer cells. researchgate.net Specifically, the presence of a nitro group at the 5- or 6-position has been explored in the synthesis of topoisomerase I inhibitors. esisresearch.org In some cases, electron-donating groups at these positions can also confer significant biological activity. nih.gov

Role of the Chloromethyl Group in Biological Interactions

The chloromethyl group (-CH₂Cl) is a reactive chemical entity that can significantly modulate the biological profile of a parent molecule. Its presence on the benzoxazole ring at the 2-position suggests a potential for covalent interactions with biological macromolecules. This group can act as an electrophile, making it susceptible to nucleophilic attack from amino acid residues such as cysteine, histidine, or lysine (B10760008) within the active sites of proteins and enzymes. Such covalent bond formation can lead to irreversible inhibition of the target, a mechanism often associated with potent and long-lasting biological effects.

In broader studies of heterocyclic compounds, the introduction of a chloromethyl group has been linked to enhanced anticancer activity. For instance, certain benzothiazole derivatives bearing a chloromethylbenzamide (B8583163) moiety have demonstrated significant anti-tumor potential. nih.gov The chloromethyl group's reactivity is a key determinant of its biological function. The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage, which can lead to the formation of a reactive carbocation or facilitate substitution reactions. This reactivity is crucial for its role as a potential alkylating agent, enabling it to form stable covalent adducts with biological nucleophiles.

Influence of the Nitro Group on Target Affinity and Efficacy

The nitro group (-NO₂) is a strong electron-withdrawing group that can profoundly impact the electronic properties, and consequently, the biological activity of the benzoxazole scaffold. Its position on the benzene (B151609) ring is a critical factor in determining its effect. In the case of this compound, the nitro group is located at the 4-position.

Studies on related benzazole derivatives have highlighted the significance of the nitro group's placement. For example, in a series of 2-(4-methoxyphenyl)-1H-benzimidazoles evaluated as topoisomerase I inhibitors, the 5-nitro derivative exhibited the highest activity, being significantly more potent than the 4-nitro positional isomer. nih.gov Conversely, research on other antimicrobial benzazoles has indicated that the presence of an electron-withdrawing group, such as a nitro or chloro group, at position 5 can enhance antifungal activity against Candida albicans. esisresearch.org These findings underscore that the precise positioning of the nitro group dictates its influence on target-specific interactions.

The electron-withdrawing nature of the nitro group can modulate the reactivity of the entire benzoxazole system and the attached chloromethyl group. It can also participate in hydrogen bonding and other polar interactions within a protein's binding site, thereby influencing target affinity.

A crucial aspect of the nitro group's role in biological systems is its potential for bioreductive activation. In hypoxic environments, such as those found in solid tumors or within certain microorganisms, the nitro group can be enzymatically reduced to form highly reactive species, including nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage by interacting with DNA and other vital cellular components, leading to cytotoxic or antimicrobial effects. This mechanism of action is a well-established principle for many nitroaromatic therapeutic agents.

The following table summarizes the observed biological activities of various substituted benzoxazole derivatives, providing context for the potential effects of the chloromethyl and nitro substituents.

| Compound Class | Substituents | Biological Activity | Reference |

| 2-(4-methoxyphenyl)benzoxazole | 5-Nitro, 6-Nitro | Ineffective as topoisomerase I inhibitors | nih.gov |

| 2,5-disubstituted benzoxazoles | Various, including electron-withdrawing groups at position 5 | Antimicrobial activity, with electron-withdrawing groups at C5 enhancing antifungal activity against C. albicans | esisresearch.org |

| Benzothiazole Derivatives | Substituted chloromethylbenzamide | Good anti-tumor potential in vitro | nih.gov |

| 2-(4-methoxyphenyl)-1H-benzimidazoles | 5-Nitro | High activity as a topoisomerase I inhibitor | nih.gov |

| 2-(4-methoxyphenyl)-1H-benzimidazoles | 4-Nitro | Less active as a topoisomerase I inhibitor compared to the 5-nitro isomer | nih.gov |

Table 1: Biological Activities of Selected Benzazole Derivatives

常见问题

Q. What are the recommended synthetic routes for preparing 2-(chloromethyl)-4-nitro-1,3-benzoxazole?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-amino-5-nitrophenol and a chloromethyl-substituted carboxylic acid derivative (e.g., chloroacetic acid) in polyphosphoric acid (PPA) at 150°C. The nitro group is introduced prior to cyclization to stabilize the benzoxazole core. Post-synthesis, recrystallization in ethanol yields pure crystals (69% yield reported for analogous structures) . Alternative pathways involve chlorination of pre-formed benzoxazole intermediates using PCl₅ or POCl₃ under reflux in chlorinated solvents .